3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
CAS No.: 1795490-49-1
Cat. No.: VC4292053
Molecular Formula: C18H23N5O
Molecular Weight: 325.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795490-49-1 |
|---|---|
| Molecular Formula | C18H23N5O |
| Molecular Weight | 325.416 |
| IUPAC Name | 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
| Standard InChI | InChI=1S/C18H23N5O/c1-13-8-14(2)10-15(9-13)17(24)21-16-11-19-18(20-12-16)23-6-4-22(3)5-7-23/h8-12H,4-7H2,1-3H3,(H,21,24) |
| Standard InChI Key | DVBNSTDHMMSJFW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C |
Introduction
3,5-Dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzamides, which are known for their diverse biological activities. This compound is characterized by its unique combination of a benzamide core linked to a pyrimidine ring, which is further substituted with a 4-methylpiperazine moiety.
Biological Activity and Potential Applications
While specific biological activities of 3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide are not well-documented, compounds with similar structures often exhibit pharmacological properties. These can include antiviral, anticancer, or neurological effects, depending on the specific substitutions and modifications. Further research would be needed to determine its potential applications in medicine or other fields.
Comparison with Related Compounds
Other compounds containing similar structural elements, such as N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-methyl-1,3-oxazol-5-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide, have been studied for their biological activities. These compounds often show promise in drug discovery due to their ability to interact with various biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume